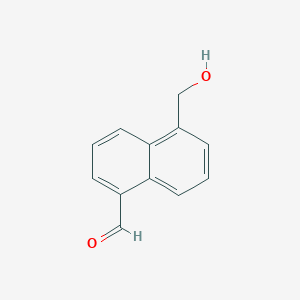

5-Hydroxymethyl-1-naphthaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-(hydroxymethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-7,14H,8H2 |

InChI Key |

ATUBVTMBPUKBNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Hydroxymethyl 1 Naphthaldehyde and Its Chemical Derivatives

De Novo Synthetic Routes to the 5-Hydroxymethyl-1-naphthaldehyde Scaffold

The foundational synthesis of the this compound framework relies on methods that construct the naphthalene (B1677914) ring system with the required substituents either pre-installed or introduced during the ring-forming process.

Regioselective Formylation and Aromatic Substitution Reactions

A primary strategy for introducing the aldehyde functionality onto a pre-existing 5-hydroxymethylnaphthalene scaffold is through regioselective formylation. The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are classical methods for formylating aromatic rings. orgsyn.org For instance, naphthalene can be treated with dichloromethyl methyl ether in the presence of a Lewis acid like stannic chloride to introduce a formyl group. orgsyn.org The directing effects of the hydroxymethyl group would be crucial in achieving the desired regioselectivity at the 1-position.

Electrophilic aromatic substitution reactions are fundamental in building the naphthalene core. nih.gov The stepwise introduction of substituents onto the naphthalene ring system allows for controlled synthesis. nih.gov For example, a starting material already containing a hydroxymethyl group or a precursor that can be readily converted to it can undergo formylation at the sterically accessible and electronically activated C1 position.

Ring-Forming Reactions and Naphthalene Annulation Strategies

Annulation strategies provide a powerful means to construct the naphthalene ring system itself. These methods often involve the reaction of simpler, acyclic, or monocyclic precursors.

FeCl₃-promoted annulation of aryl acetaldehydes with alkynes offers a direct route to polysubstituted naphthalenes. researchgate.net This method could be adapted to use a starting aryl acetaldehyde (B116499) bearing a protected hydroxymethyl group. Similarly, triflic acid-catalyzed annulation of α-aryl carbonyls with arylalkynes presents another viable pathway for the regioselective synthesis of substituted naphthalenes. researchgate.net

Transition metal-catalyzed reactions have emerged as highly efficient for naphthalene synthesis. Palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes is a versatile method for creating substituted naphthalenes. thieme-connect.com Furthermore, double C-H activation and annulation of naphthalene-type aldehydes with internal alkynes, catalyzed by transition metals, can lead to complex polycyclic structures. researchgate.net These advanced methods offer high regioselectivity and functional group tolerance. thieme-connect.comresearchgate.net

Another approach involves the Lewis acid-catalyzed cyclization of carbonyl compounds or epoxides with alkynes. nih.gov For instance, the reaction of 2-alk-1-enylphenyl ketones with aldehydes, catalyzed by Cu(OTf)₂, can yield 1-substituted naphthalenes. thieme-connect.com Tandem reactions, such as the in situ incorporation of an acetal (B89532) followed by intramolecular heteroalkyne metathesis/annulation in ortho-alkynylacetophenone derivatives, also provide a pathway to naphthalene derivatives. acs.org

Functional Group Transformations and Interconversions of the Hydroxymethyl and Aldehyde Moieties

Once the this compound scaffold is established, the interconversion of the hydroxymethyl and aldehyde groups is a key strategy for further synthetic manipulations.

Controlled Oxidation Protocols of the Hydroxymethyl Group (Alcohol to Aldehyde)

The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For converting a 5-hydroxymethylnaphthalene precursor to this compound, various controlled oxidation methods can be employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose.

The oxidation of α-methylnaphthalene with selenium dioxide has also been reported as a method to produce 1-naphthaldehyde (B104281), which could be adapted for substrates bearing a hydroxymethyl group, provided it is suitably protected. orgsyn.org

Selective Reduction Methods of the Aldehyde Group (Aldehyde to Alcohol)

Conversely, the selective reduction of the aldehyde group in this compound to a primary alcohol (yielding 1,5-bis(hydroxymethyl)naphthalene) can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, leaving the existing hydroxymethyl group intact. Other methods include catalytic hydrogenation. For instance, the transfer hydrogenation of 1-naphthaldehyde to 1-naphthalenemethanol (B1198782) can be achieved using a palladium catalyst with cyclohexene (B86901) as the hydrogen donor. chemicalbook.com

Derivatization Strategies for this compound and its Structural Analogues

The bifunctional nature of this compound makes it a versatile platform for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of structural analogues.

The aldehyde group can undergo a plethora of reactions. For example, it can participate in Wittig reactions to form alkenes, reductive amination to yield amines, and condensation reactions with active methylene (B1212753) compounds. The Perkin condensation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan-based aldehyde, with acetic anhydride (B1165640) to form 5-hydroxymethylfurfurylideneacetic acid illustrates a potential transformation for the naphthalenic analogue. researchgate.net

The hydroxymethyl group offers another site for modification. It can be esterified or etherified to introduce a variety of functional groups. For instance, reaction with dihydropyran can protect the alcohol as a tetrahydropyranyl (THP) ether. researchgate.net Silylation, using reagents like tert-butyldimethylsilyl chloride, is another common protection and derivatization strategy. researchgate.net

Furthermore, the aromatic naphthalene core itself can be subject to further electrophilic substitution reactions, although the existing substituents will direct the position of any new incoming groups.

Below is a table summarizing some potential derivatization reactions for this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene |

| Aldehyde | Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |

| Aldehyde | Grignard Reaction | Grignard reagent (R-MgBr) | Secondary Alcohol |

| Aldehyde | Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound |

| Hydroxymethyl | Esterification | Acyl chloride, pyridine (B92270) | Ester |

| Hydroxymethyl | Etherification | Alkyl halide, base | Ether |

| Hydroxymethyl | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic Acid |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted naphthalene |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted naphthalene |

Condensation Reactions for Schiff Base Formation

The formation of Schiff bases, or imines, is a cornerstone of aldehyde chemistry, involving the condensation of an aldehyde with a primary amine. iiste.org This reaction is a versatile method for introducing a wide array of functional groups onto the naphthaldehyde scaffold. For aromatic aldehydes like this compound, the resulting Schiff bases benefit from enhanced stability due to conjugation. iiste.org

The synthesis is typically a straightforward, one-step process where the aldehyde and a primary amine are reacted in an equimolar ratio, often in an alcoholic solvent like ethanol (B145695). iiste.org The reaction is frequently catalyzed by a few drops of a weak acid, such as glacial acetic acid, to achieve a pH of 4.5-5, which facilitates both the nucleophilic attack of the amine and the dehydration of the intermediate carbinolamine. iiste.org The reaction mixture is often heated under reflux to drive the condensation to completion. science.gov The resulting Schiff base products can then be isolated by filtration and purified by recrystallization.

While direct studies on this compound are limited, extensive research on the closely related 2-hydroxy-1-naphthaldehyde (B42665) provides a reliable model for this transformation. For instance, various Schiff bases have been synthesized by condensing 2-hydroxy-1-naphthaldehyde with a range of aromatic, heteroaromatic, and aliphatic amines. researchgate.netnih.gov These reactions demonstrate the general applicability and robustness of Schiff base formation on the naphthaldehyde framework. The structural confirmation of these products is routinely achieved through spectroscopic methods such as FT-IR, NMR, and mass spectrometry. science.govnih.gov

Table 1: Representative Condensation Reactions for Schiff Base Formation

| Aldehyde Precursor | Amine | Catalyst/Solvent | Conditions | Product Type |

| Aromatic Aldehyde | Primary Aromatic Amine | Acetic Acid / Ethanol | Reflux | Aromatic Schiff Base |

| Aromatic Aldehyde | Primary Aliphatic Amine | Acetic Acid / Ethanol | Reflux | Aliphatic Schiff Base |

| Aromatic Aldehyde | Heteroaromatic Amine | Acetic Acid / Ethanol | Reflux | Heteroaromatic Schiff Base |

| 2-Hydroxy-1-naphthaldehyde | Substituted Anilines | Acetic Acid / Ethanol | Reflux | Naphthol Diazenyl Schiff Base nih.gov |

| 1-Naphthaldehyde | 1-Naphthylamine HCl | Acetic Acid / Ethanol | Reflux | N,N'-dinaphthyl Schiff Base iiste.org |

Synthesis of Oxime and Hydrazone Derivatives

The aldehyde functional group of this compound readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are valuable for identification, purification, and as precursors for further synthetic transformations. wikipedia.orgworldwidejournals.com

Oxime Formation: Oximes are synthesized through the condensation of an aldehyde with hydroxylamine. wikipedia.org The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to liberate the free hydroxylamine. researchgate.netijprajournal.com The reaction can be performed in various solvents, including aqueous ethanol or even under solvent-free conditions by grinding the reactants together. researchgate.net This method is generally efficient for converting aromatic aldehydes into their corresponding aldoximes. researchgate.net The resulting oximes are often crystalline solids, which aids in their purification. wikipedia.org

Hydrazone Formation: Hydrazones are formed by the reaction of an aldehyde with a hydrazine, such as hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or acylhydrazides). worldwidejournals.comnih.gov The reaction involves refluxing the aldehyde and the hydrazine derivative in a solvent like ethanol. worldwidejournals.comresearchgate.net For instance, hydrazones of the related 2-hydroxy-1-naphthaldehyde have been prepared by reacting it with hydrazine hydrate in N,N-dimethylformamide (DMF) at 50-60°C. uctm.edu The resulting hydrazones can serve as versatile ligands in coordination chemistry or as intermediates for synthesizing other heterocyclic compounds. worldwidejournals.com

Table 2: Synthesis of Oxime and Hydrazone Derivatives from Aldehydes

| Carbonyl Compound | Reagent | Conditions | Product |

| Aromatic Aldehyde | Hydroxylamine Hydrochloride, Base | Room Temp or Reflux | Aldoxime researchgate.netijprajournal.com |

| Ketone | Hydroxylamine Hydrochloride, Base | Room Temp or Reflux | Ketoxime wikipedia.org |

| Aromatic Aldehyde | Hydrazine Hydrate | Reflux in Ethanol/DMF | Hydrazone worldwidejournals.comuctm.edu |

| Aromatic Aldehyde | Phenylhydrazine | Reflux in Ethanol | Phenylhydrazone |

| 2-Hydroxy-1-naphthaldehyde | Hydrazine Hydrate | 50-60°C in DMF | 2-hydroxy-1-naphthylhydrazone uctm.edu |

Etherification and Esterification Reactions of the Hydroxymethyl Group

The 5-hydroxymethyl group is another key site for the derivatization of this compound. This primary alcohol functionality can be converted into ethers or esters through well-established synthetic protocols, allowing for the modification of the compound's polarity, solubility, and biological properties.

Etherification: Etherification of the hydroxymethyl group can be accomplished under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of symmetrical ethers or with reactive alkylating agents. While specific examples for this compound are not prominent in the surveyed literature, studies on the etherification of the analogous 5-(hydroxymethyl)furfural (HMF) provide relevant models. For HMF, reductive etherification has been used to convert the hydroxymethyl group into an alkoxymethyl group, which is a potential biofuel candidate.

Esterification: Esterification is a common reaction to modify hydroxyl groups. medcraveonline.com This can be achieved chemically by reacting the alcohol with a carboxylic acid (Fischer-Speier esterification), an acid chloride, or an acid anhydride. medcraveonline.commedcraveonline.com Fischer esterification typically requires an acid catalyst and heat to drive the equilibrium towards the product. Reactions with more reactive acylating agents like acid chlorides or anhydrides can often be performed at room temperature, sometimes in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. medcraveonline.com Enzymatic esterification, using lipases, offers a milder and more selective alternative, often proceeding under non-aqueous conditions with high yields. medcraveonline.com

Table 3: General Methods for Etherification and Esterification of Hydroxymethyl Groups

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Anhydrous Solvent | Alkyl Ether |

| Esterification (Fischer) | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Acid Anhydride | Base (e.g., Pyridine), Room Temp | Ester medcraveonline.com |

| Esterification | Acid Chloride | Base (e.g., Et₃N), Room Temp | Ester medcraveonline.com |

| Enzymatic Esterification | Carboxylic Acid/Ester | Lipase, Organic Solvent | Ester medcraveonline.com |

Metal Complexation Utilizing the Aldehyde and Hydroxyl Coordinating Sites

The structural arrangement of functional groups in derivatives of this compound, particularly its Schiff bases, makes them excellent candidates for forming stable metal complexes. While the parent aldehyde can coordinate to metals, its derivatives, such as those formed from 2-hydroxy-1-naphthaldehyde, are more widely studied as ligands. researchgate.netrsc.org Schiff bases derived from aldehydes with a nearby hydroxyl group often act as bidentate or polydentate ligands, capable of forming stable chelate rings with transition metal ions. science.gov

The imine nitrogen of the Schiff base and the oxygen from a hydroxyl group (either the 5-hydroxymethyl group or a hydroxyl group introduced via the amine component) can act as donor atoms. worldwidejournals.com This chelation enhances the stability of the resulting metal complexes. The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like methanol (B129727) or ethanol. science.govrsc.org The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. science.govrsc.org These coordination compounds are of significant interest due to their potential applications in catalysis and materials science. researchgate.net

Table 4: Representative Metal Complexation with Naphthaldehyde-Derived Schiff Bases

| Ligand (Schiff Base from) | Metal Salt | Solvent | Resulting Complex Geometry |

| 2-Hydroxy-1-naphthaldehyde + Amine | Cu(II) Acetate (B1210297) | Methanol | Irregular Square Planar rsc.org |

| 2-Hydroxy-1-naphthaldehyde + Amine | Co(II) Acetate | Methanol | Irregular Tetrahedral rsc.org |

| 2-Hydroxy-1-naphthaldehyde + Diamine | Mn(II), Fe(III), Cr(III) salts | Ethanol | Octahedral science.gov |

| Salicylaldehyde + Amino Acid | Fe(II) salt | Not specified | Not specified |

| 1-Naphthaldehyde + Hydrazone | Cu(II), Ni(II), Co(II), etc. | Not specified | Octahedral science.gov |

Catalytic Approaches and Optimized Conditions in this compound Synthesis and Transformation

Catalysis plays a crucial role in both the synthesis of this compound and its subsequent chemical transformations, offering pathways to improved efficiency, selectivity, and sustainability.

Synthesis: The synthesis of naphthaldehyde derivatives can be achieved through catalytic methods. For example, the oxidation of 1-methylnaphthalene (B46632) to 2-hydroxy-1-naphthaldehyde has been demonstrated using a Ti-Beta zeolite catalyst with hydrogen peroxide under mild conditions. uctm.edu While direct catalytic routes to this compound are not widely reported, general methods for the formylation of aromatic rings, such as the Vilsmeier-Haack or Duff reactions, could potentially be optimized for its synthesis from 5-hydroxymethylnaphthalene. The development of efficient catalytic systems for producing HMF, a structurally related furanic aldehyde, from biomass is an area of intense research, with various acid catalysts, ionic liquids, and metal catalysts being explored. researchgate.netnih.gov Some processes have even been shown to be autocatalytic. researchgate.net

Transformations: Catalytic transformations of the functional groups in this compound are key to producing valuable derivatives.

Hydrogenation/Reduction: The aldehyde group can be selectively hydrogenated to the hydroxymethyl group, yielding a diol. This is often achieved using metal catalysts such as those based on Pt, Ni, Co, or Ru. nih.govnih.gov For instance, the selective hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) is well-documented, with catalysts like Co@C achieving high yields. nih.gov Conversely, the hydroxymethyl group can be selectively hydrogenolyzed to a methyl group. The conversion of HMF to 5-methylfurfural (B50972) (MF) has been achieved using palladium nanoparticles, where formic acid serves as both a hydrogen donor and a reactant in an intermediate esterification step. rsc.org

Oxidation: Catalytic oxidation can convert the aldehyde to a carboxylic acid or the hydroxymethyl group to an aldehyde or carboxylic acid.

Condensation Reactions: As mentioned previously, the formation of imines, oximes, and hydrazones is often acid-catalyzed. iiste.org

Optimized conditions for these transformations involve careful selection of the catalyst, solvent, temperature, and pressure to maximize the yield of the desired product while minimizing side reactions. nih.govrsc.org

Table 5: Catalytic Approaches in the Synthesis and Transformation of Aldehydes

| Reaction | Substrate | Catalyst | Conditions | Product | Reference |

| Oxidation | 1-Methylnaphthalene | Ti-Beta Zeolite / H₂O₂ | Mild | 2-Hydroxy-1-naphthaldehyde | uctm.edu |

| Hydrogenation | 5-Hydroxymethylfurfural (HMF) | Co@C | 110°C, 1 MPa H₂, Methanol | 2,5-bis(hydroxymethyl)furan (BHMF) | nih.gov |

| Hydrogenation | 5-Hydroxymethylfurfural (HMF) | Pt/MCM-41 | 35°C, 8 bar H₂, Water | 2,5-bis(hydroxymethyl)furan (BHMF) | nih.gov |

| Hydrogenolysis | 5-Hydroxymethylfurfural (HMF) | Pd-PVP/C, Formic Acid | Not specified | 5-Methylfurfural (MF) | rsc.org |

| Schiff Base Formation | 1-Naphthaldehyde | Acetic Acid | Reflux in Ethanol | Schiff Base | iiste.org |

Advanced Spectroscopic and Structural Characterization of 5 Hydroxymethyl 1 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the complete structural assignment of 5-Hydroxymethyl-1-naphthaldehyde and its analogs. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, NOESY, DEPT) NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum of a naphthaldehyde derivative, for instance, exhibits distinct signals for each proton, with their chemical shifts and coupling patterns providing a wealth of structural information. For example, in 1-naphthaldehyde (B104281), the aldehydic proton appears as a singlet at a characteristic downfield shift, while the aromatic protons appear as a series of multiplets in the aromatic region. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its local electronic environment. For example, the carbonyl carbon of the aldehyde group in 1-naphthaldehyde resonates at a significantly downfield position. rsc.org

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of adjacent protons in the naphthalene (B1677914) ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the conformation of the molecule and the relative orientation of substituents.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Naphthaldehyde Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 1-Naphthaldehyde rsc.org | DMSO-d6 | 9.22 (d, J = 8.6 Hz, 1H), 8.16 (d, J = 7.2 Hz, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.68 (q, J = 7.2 Hz, 2H), 7.60 (t, J = 7.5 Hz, 1H) | 194.1, 136.6, 135.1, 133.2, 130.8, 129.7, 128.9, 128.6, 126.8, 125.2, 124.1 |

| 2-Hydroxy-1-naphthaldehyde (B42665) chemicalbook.comchemicalbook.com | - | - | - |

| Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate nih.gov | CDCl₃ | 8.7 (d, J = 8.5 Hz, 1H), 8.67 (d, J = 8.5 Hz, 1H), 8.53 (d, J = 7.9 Hz, 1H), 8.22 (d, J = 8.8 Hz, 2H), 7.89 (dd, J₁ = 8.5, J₂ = 7.3 Hz, 1H), 7.86 (d, J = 7.9 Hz, 1H), 7.39 (d, J = 8.8 Hz, 2H), 3.94 (s, 3H) | - |

| 4-(6-Chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid nih.gov | DMSO-d₆ | 13.04 (br s, COOH), 8.43 (ddd, J₁ = 8.49, J₂ = 1.22, J₃ = 0.63 Hz, 2H), 8.04 (dd, J₁ = 7.15, J₂ = 1.30 Hz, 2H), 7.91 (d, J = 7.82 Hz, 2H), 7.81 (d, J = 7.74 Hz, 2H), 7.78 (dd, J₁ = 8.49, J₂ = 7.54 Hz, 1H) | - |

| 4-(6-Hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid nih.gov | DMSO-d₆ | 13.04 (br s, COOH), 11.02 (s, OH), 8.68 (dd, J₁ = 8.49, J₂ = 1.07 Hz, 1H), 8.61 (dd, J₁ = 7.27, J₂ = 1.07 Hz, 1H), 8.47 (d, J = 7.90 Hz, 1H), 8.10 (d, J = 7.90 Hz, 1H), 8.08 (d, J = 8.69 Hz, 2H), 8.04 (dd, J₁ = 8.45, J₂ = 7.35 Hz, 1H), 7.54 (d, J = 8.69 Hz, 2H) | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the conformational isomers of this compound and its derivatives.

FT-IR Spectroscopy: The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different functional groups. For this compound, key vibrational bands include the C=O stretching of the aldehyde, the O-H stretching of the hydroxymethyl group, and the C-H and C=C stretching and bending vibrations of the naphthalene ring. researchgate.netchemicalbook.comthermofisher.com The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Low-frequency Raman spectra are especially useful for studying the lattice vibrations and dynamic disorder in crystalline naphthaldehyde derivatives. nih.govnih.gov The number and intensity of Raman bands in the low-frequency region can provide insights into the molecular packing and potential for charge transport in organic semiconductor applications. nih.gov

Table 2: Characteristic Vibrational Frequencies for Naphthaldehyde and Related Compounds

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| 5-Hydroxymethylfurfural (B1680220) researchgate.net | FT-IR | ~3400, ~2810, ~1670, ~1017, ~1188 | O-H stretch, C-H stretch (aldehyde), C=O stretch, C-O stretch |

| Naphthalene nist.gov | FT-IR (Vapor) | ~3050, ~1600, ~1510, ~780 | Aromatic C-H stretch, Aromatic C=C stretch, C-H out-of-plane bend |

| NDI-But nih.gov | Raman | 63, 118 | Lowest-frequency Raman-active vibration, Most intense Raman band |

| 5-Chlorosalicylaldehyde nih.gov | FT-IR (Matrix) | - | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of this compound and its derivatives. These techniques provide insights into the molecule's ability to absorb and emit light, which is crucial for applications in sensing, imaging, and materials science.

Detailed Photophysical Property Investigations

The electronic absorption spectra of naphthaldehyde derivatives are characterized by absorption bands in the UV region, corresponding to π-π* transitions within the naphthalene ring system. researchgate.net The position and intensity of these bands can be modulated by the nature and position of substituents on the naphthalene core. For example, the introduction of an electron-donating hydroxymethyl group can cause a red-shift in the absorption maximum. The photophysical properties of naphthalimide derivatives, which are structurally related to naphthaldehydes, are known to be sensitive to the surrounding environment, making them excellent candidates for fluorescent sensors. researchgate.net Their fluorescence can be influenced by solvent polarity, with some derivatives exhibiting dual fluorescence. nih.gov

Quantum Yield Determination and Luminescence Behavior

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For naphthalimide derivatives, quantum yields can range from low to high values depending on the solvent and the specific molecular structure. researchgate.netnih.gov For instance, some naphthalimide derivatives show a decrease in fluorescence quantum yield in the presence of water or certain ions. researchgate.netnih.gov The luminescence behavior, including the fluorescence lifetime, is also a key parameter. Time-resolved fluorescence experiments on naphthalimide derivatives have revealed lifetimes ranging from a few hundred picoseconds to several nanoseconds, often depending on the solvent polarity and the presence of intramolecular charge transfer (ICT) states. nih.govresearchgate.netrsc.org

Table 3: Photophysical Data for Naphthaldehyde and Naphthalimide Derivatives

| Compound/Derivative Class | Solvent/Conditions | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| 1-Naphthaldehyde researchgate.net | CH₂Cl₂ | ~315 | - | - |

| Naphthalimide Derivatives researchgate.net | Various Solvents | - | - | 0.01 - 0.87 |

| 4-Amino-1,8-naphthalimide Derivatives nih.gov | - | - | - | 0.45 - 0.65 |

| Naphthol-Naphthalimide Conjugates nih.gov | - | - | - | ~10⁻² |

| Naphthalene-oxacalix[m]arene acs.org | Toluene | 288 | - | - |

| Naphthyl-decorated oxacalix[m]arene acs.org | Toluene | 318 | - | - |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. This information is critical for confirming the identity of synthesized compounds and for structural characterization.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. csic.es The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org In the case of this compound, fragmentation may also involve the hydroxymethyl group. The analysis of these fragmentation pathways provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy. For instance, in the analysis of 5-hydroxymethylfurfural (5-HMF), a related compound, mass spectrometry has been used to identify and characterize its degradation products. nih.gov

Table 4: Common Mass Spectral Fragments for Aldehydes

| Functional Group | Fragmentation Pathway | Mass Loss (Da) |

| Aldehyde libretexts.org | Loss of Hydrogen | 1 |

| Aldehyde libretexts.org | Loss of Formyl group (CHO) | 29 |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography and diffraction are indispensable techniques for the unambiguous determination of the atomic and molecular structure of crystalline solids. nih.gov These methods provide detailed information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's chemical and physical properties. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the precise molecular structure of a compound. nih.gov The technique requires a high-quality single crystal, which is often the rate-limiting step in the analysis. nih.gov The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. rsc.orgacs.org

For a molecule like this compound, SCXRD analysis would reveal the exact bond lengths and angles of the naphthalene core, the formyl group (-CHO), and the hydroxymethyl group (-CH₂OH). It would also define the planarity of the naphthalene ring system and the torsion angles associated with the substituents, providing a clear picture of the molecule's preferred conformation in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of closely related naphthaldehyde derivatives, such as Schiff bases formed from 2-hydroxy-1-naphthaldehyde, provides insight into the type of data obtained. researchgate.net For instance, the analysis of a derivative can yield its crystal system, space group, and unit cell dimensions. researchgate.net

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Naphthaldehyde Derivative This table presents example data based on known analyses of similar compounds, such as naphthaldehyde-derived Schiff bases, to illustrate the outputs of an SCXRD experiment.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. researchgate.net |

| Space Group | P2₁/c | The set of symmetry operations applicable to the unit cell. researchgate.net |

| a (Å) | 14.522 | The length of the 'a' axis of the unit cell in angstroms. researchgate.net |

| b (Å) | 9.723 | The length of the 'b' axis of the unit cell in angstroms. researchgate.net |

| c (Å) | 9.534 | The length of the 'c' axis of the unit cell in angstroms. researchgate.net |

| β (°) ** | 107.75 | The angle of the 'β' axis of the unit cell in degrees. researchgate.net |

| Volume (ų) ** | 1283.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Resolution (Å) | 0.80 | A measure of the level of detail observed in the diffraction data. rsc.org |

X-ray Powder Diffractometry (XRPD) is a powerful technique used to analyze polycrystalline or powdered solid samples. ucmerced.edu Unlike SCXRD, which studies a single crystal, XRPD provides information about the bulk material. It is primarily used for phase identification, purity analysis, and characterization of crystalline materials. marshall.edumdpi.com

In an XRPD experiment, a finely powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting plot, known as a powder diffraction pattern or diffractogram, serves as a unique "fingerprint" for a specific crystalline solid. marshall.edu

For this compound, XRPD would be used to:

Confirm Phase Identity: The experimental diffraction pattern of a synthesized batch can be compared to a reference pattern (either from a database or simulated from single-crystal data) to confirm that the correct compound has been formed. researchgate.net

Assess Purity: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities in the bulk sample.

Analyze Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct diffraction patterns. XRPD is a key tool for identifying and differentiating these forms. mdpi.com

The technique is fast, non-destructive, and requires minimal sample preparation, making it an essential tool for quality control in chemical synthesis. ucmerced.edu

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org Understanding these interactions is fundamental to crystal engineering, as they dictate the material's physical properties, such as melting point, solubility, and stability. rsc.org

A detailed analysis of the single-crystal structure of this compound would allow for the identification of key interactions:

Hydrogen Bonding: The presence of the hydroxyl (-OH) group makes it a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde group can act as an acceptor. This would likely lead to the formation of robust hydrogen-bonding networks, significantly influencing the crystal packing.

π-π Stacking: The aromatic naphthalene rings are capable of engaging in π-π stacking interactions, where the electron-rich systems of adjacent molecules align. These interactions are crucial in the packing of many aromatic compounds.

Computational tools, such as Hirshfeld surface analysis, can be employed on the crystallographic data to visualize and quantify these intermolecular contacts, providing a deeper understanding of the supramolecular assembly. rsc.org

Advanced Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatographic techniques are essential for separating components from a mixture, assessing the purity of a compound, and performing quantitative analysis. For a moderately polar compound like this compound, gas chromatography is a particularly powerful method, especially when coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds.

Due to the polar nature of the hydroxyl and aldehyde functional groups, this compound is not ideally suited for direct GC analysis. These polar groups can cause poor peak shape and interactions with the GC column. Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and less polar compound. oup.comnih.gov Common derivatization strategies for hydroxyl groups include:

Acetylation: Reacting the compound with acetic anhydride (B1165640) to convert the -OH group to an acetyl ester (-OCOCH₃). oup.comwiley.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether (-OSi(CH₃)₃).

Once derivatized, the sample is injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification. oup.com Selected Ion Monitoring (SIM) mode can be used for highly sensitive and selective quantification by monitoring specific fragment ions of the target derivative. wiley.com

Table 2: Typical GC-MS Parameters for the Analysis of a Derivatized Naphthalene Compound This table outlines typical instrumental settings for analyzing a derivatized naphthalene metabolite, illustrating the methodology applicable to a derivative of this compound.

| Parameter | Typical Setting | Description |

| GC System | Agilent 7890B GC | The instrument used for chromatographic separation. oup.com |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, low-polarity capillary column suitable for a wide range of analytes. oup.com |

| Carrier Gas | Helium | An inert gas used to move the sample through the column. oup.com |

| Injection Mode | Split/Splitless | Method of introducing the sample onto the column. |

| Oven Program | 100°C (1 min), then 10°C/min to 300°C | A temperature gradient used to elute compounds with different boiling points. oup.com |

| MS System | Agilent 5977B HES MSD | The mass spectrometer used for detection and identification. oup.com |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces characteristic fragmentation patterns. |

| Quantifier Ion (m/z) | e.g., 186 (for acetylated naphthol) | The primary mass fragment used for quantification. wiley.com |

| Qualifier Ion (m/z) | e.g., 144 (for acetylated naphthol) | A secondary mass fragment used to confirm identity. wiley.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Hydroxymethyl 1 Naphthaldehyde

General Chemical Reactivity Profiles of the Naphthaldehyde Core and Hydroxymethyl Substituent

The chemical behavior of 5-Hydroxymethyl-1-naphthaldehyde is dictated by the interplay of its three key components: the naphthalene (B1677914) aromatic system, the aldehyde functional group, and the hydroxymethyl substituent. Each contributes a distinct reactivity profile that, in concert, governs the molecule's reactions.

The naphthaldehyde core is an extended π-electron system, making it more reactive than benzene (B151609) in certain reactions, particularly electrophilic substitution and oxidation. wordpress.commdpi.com The aldehyde group (formyl group, -CHO) at the C1 position significantly influences the core's reactivity. As a carbonyl-containing group, the aldehyde carbon is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. britannica.commasterorganicchemistry.com Furthermore, the aldehyde group as a whole is electron-withdrawing and acts as a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta positions relative to itself (C3 and C6, and to a lesser extent C8). organicchemistrytutor.comyoutube.com

The hydroxymethyl substituent (-CH₂OH) at the C5 position introduces its own set of reactive properties. The primary alcohol can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids, and etherification. Unlike a hydroxyl group directly attached to the ring (a phenol), the hydroxymethyl group's influence on the aromatic system is less pronounced. It is considered a weak activating group for electrophilic aromatic substitution due to hyperconjugation and mild inductive effects, directing incoming electrophiles to the ortho and para positions (C4, C6). researchgate.net The presence of this benzylic alcohol moiety also opens pathways for substitution reactions where the hydroxyl group can be replaced, for instance, by a halide. nagwa.com

The combined presence of these two functional groups results in a complex reactivity pattern. The electron-withdrawing nature of the aldehyde at C1 deactivates the entire ring system towards electrophiles, while the weakly activating hydroxymethyl group at C5 counteracts this deactivation, particularly on the ring to which it is attached. The molecule thus possesses two sites susceptible to nucleophilic attack (the aldehyde carbon) and oxidation (the aldehyde and hydroxymethyl groups), alongside a nuanced reactivity towards electrophiles on the aromatic core.

Specific Reaction Pathways and Mechanisms

The most prominent reaction of the aldehyde functional group is nucleophilic addition. masterorganicchemistry.com The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. This reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. libretexts.orglibretexts.org

Common nucleophilic addition reactions applicable to the aldehyde group include:

Formation of Cyanohydrins: Reaction with hydrogen cyanide (or a cyanide salt followed by acidification) yields a cyanohydrin.

Formation of Acetals and Hemiacetals: In the presence of an alcohol and an acid catalyst, aldehydes reversibly form hemiacetals and then acetals, which can serve as protecting groups for the aldehyde functionality.

Formation of Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines, often catalyzed by acid. libretexts.org Studies on the related 2-hydroxy-1-naphthaldehyde (B42665) show it readily undergoes condensation with primary amines to form imine-based compounds. nih.gov

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) results in the formation of a secondary alcohol after workup.

The table below summarizes representative nucleophilic addition reactions at the aldehyde group.

| Reaction Type | Nucleophile | Reagents | Product Type |

| Cyanohydrin Formation | CN⁻ | NaCN, H⁺ | 2-hydroxy-2-(5-(hydroxymethyl)naphthalen-1-yl)acetonitrile |

| Acetal (B89532) Formation | R'OH | R'OH, H⁺ (cat.) | 1-(dialkoxymethyl)-5-(hydroxymethyl)naphthalene |

| Imine Formation | R'NH₂ | R'NH₂, H⁺ (cat.) | N-alkyl/aryl-1-(5-(hydroxymethyl)naphthalen-1-yl)methanimine |

| Wittig Reaction | Ph₃P=CHR' | Ph₃P=CHR' | 1-(alkenyl)-5-(hydroxymethyl)naphthalene |

| Grignard Reaction | R'⁻ | R'MgBr, then H₃O⁺ | 1-(5-(hydroxymethyl)naphthalen-1-yl)-1-alkanol |

Both the aldehyde and the hydroxymethyl group in this compound can be targeted by oxidation and reduction reactions. The specific outcome depends on the choice of reagent and reaction conditions.

Oxidation Mechanisms: The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often from CrO₃ or Na₂Cr₂O₇ in acid), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution.

The primary hydroxymethyl group can also be oxidized. Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC), would yield the corresponding dialdehyde, naphthalene-1,5-dicarbaldehyde. Stronger oxidizing agents, such as KMnO₄ or chromic acid, would likely oxidize both the hydroxymethyl and the aldehyde groups to their respective carboxylic acids, resulting in naphthalene-1,5-dicarboxylic acid. The selective oxidation of one group in the presence of the other requires careful selection of reagents. For instance, selective oxidation of a benzylic alcohol in the presence of an aromatic aldehyde can be challenging, but certain specialized reagents may achieve this.

Reduction Mechanisms: The aldehyde group is easily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reduction would convert this compound into naphthalene-1,5-dimethanol.

More vigorous reduction methods, such as catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) at high pressure and temperature, can reduce both the aldehyde and the naphthalene ring system itself, leading to the corresponding tetralin derivative (a tetrahydronaphthalene). A photochemical reduction of naphthalene derivatives using triethylamine (B128534) has also been reported, yielding dihydronaphthalenes. rsc.org

The table below details common oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Target Group(s) | Major Product |

| Mild Oxidation | Tollens' Reagent | Aldehyde | 5-(Hydroxymethyl)naphthalene-1-carboxylic acid |

| Strong Oxidation | KMnO₄, heat | Aldehyde & Hydroxymethyl | Naphthalene-1,5-dicarboxylic acid |

| Selective Alcohol Oxidation | PCC | Hydroxymethyl | 5-Formylnaphthalene-1-carbaldehyde |

| Aldehyde Reduction | NaBH₄ | Aldehyde | Naphthalene-1,5-dimethanol |

| Catalytic Hydrogenation | H₂, Pd/C (high P, T) | Aldehyde & Naphthalene Ring | 5,6,7,8-Tetrahydronaphthalene-1,5-dimethanol |

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is complex due to the competing directing effects of the two substituents. wordpress.com

-CHO group (at C1): This is a powerful deactivating, meta-directing group. It withdraws electron density from the ring system via resonance and induction, slowing down the reaction. It directs incoming electrophiles to positions C3, C6, and C8.

-CH₂OH group (at C5): This is a weakly activating, ortho, para-directing group. It donates electron density primarily through hyperconjugation. It directs incoming electrophiles to positions C4 and C6.

Position C6: This position is meta to the deactivating -CHO group and ortho to the weakly activating -CH₂OH group. The directing effects are synergistic, making C6 a highly probable site for substitution.

Position C4: This position is para to the activating -CH₂OH group but is also subject to steric hindrance from the peri-position C5 substituent.

Other Positions: Positions like C2, C3, C7, and C8 are generally less favored due to stronger deactivation by the aldehyde or lack of activation from the hydroxymethyl group.

Cross-coupling reactions, such as the Suzuki, Stille, Heck, or Sonogashira reactions, are powerful methods for forming carbon-carbon or carbon-heteroatom bonds but require an appropriate leaving group on the aromatic ring, typically a halide (Br, I) or a triflate. wikipedia.orgnumberanalytics.com Therefore, this compound must first be halogenated.

The regioselectivity of this initial halogenation step would follow the principles of electrophilic aromatic substitution discussed previously (Section 4.2.3), with the halogen likely being introduced at the C6 position to give 6-bromo-5-hydroxymethyl-1-naphthaldehyde.

Once the halogenated derivative is obtained, it can participate in palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The regioselectivity of the coupling itself is determined by the position of the halide. If 6-bromo-5-hydroxymethyl-1-naphthaldehyde is used, the new substituent will be introduced at the C6 position.

The table below illustrates potential cross-coupling reactions starting from a hypothetical 6-bromo derivative.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type (Substituent at C6) |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 6-Aryl-5-hydroxymethyl-1-naphthaldehyde |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 6-Aryl-5-hydroxymethyl-1-naphthaldehyde |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | 6-Alkenyl-5-hydroxymethyl-1-naphthaldehyde |

| Sonogashira Coupling | Terminal Alkyne (HC≡CR) | Pd(PPh₃)₄, CuI, Base | 6-Alkynyl-5-hydroxymethyl-1-naphthaldehyde |

Photochemical Reactions and Photoinduced Transformations

The naphthalene moiety is a well-known chromophore that absorbs UV light, making this compound susceptible to photochemical reactions. nih.govphotochemcad.com Naphthalene derivatives can undergo various photoinduced transformations, including photoreduction and photocycloadditions.

Derivatives of 2-hydroxy-1-naphthaldehyde are known to exhibit interesting photochemistry, including excited-state intramolecular proton transfer (ESIPT). researchgate.net While this compound lacks the intramolecular hydrogen bond necessary for ESIPT, its extended π-system and the presence of functional groups suggest it could participate in other photochemical processes. For instance, photo-excited naphthaldehydes can abstract hydrogen atoms from solvents or other molecules, leading to reduction products. A reported photochemical reduction of naphthalene and its derivatives by triethylamine proceeds via an electron-transfer mechanism to yield dihydronaphthalenes. rsc.org

Furthermore, the aldehyde group itself can be involved in photochemical reactions. It can undergo Norrish Type I (α-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, although these are more common for aliphatic aldehydes. In the context of an aromatic system, photo-decarbonylation or photoreduction at the aldehyde group are plausible pathways. The presence of the hydroxymethyl group could also influence the excited-state reactivity, potentially participating in intramolecular quenching or sensitization processes. Specific photochemical studies on this compound are not widely reported, but its reactivity can be inferred from the behavior of related naphthalenic and aromatic aldehyde compounds.

Excited-State Dynamics and Energy Transfer Processes

Detailed research findings on the excited-state dynamics and energy transfer processes specifically for this compound are not available in the current body of scientific literature. The study of excited-state dynamics involves understanding the processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and fluorescence. Energy transfer processes, which involve the transfer of the excitation energy to another molecule, are also a key aspect of photochemistry. For this compound, such studies would provide valuable insights into its photophysical properties, but this research has not yet been published.

Photoisomerization Mechanisms and Control

There is no specific information available in the scientific literature regarding the photoisomerization mechanisms of this compound. Photoisomerization is a process in which a molecule is converted into a different isomer by light. While this is a common process for many aromatic compounds, the specific mechanisms and the factors that could be used to control this process for this compound have not been investigated. Research in this area would be necessary to understand how the structure of the molecule changes upon excitation and how this process could be manipulated for potential applications.

Computational and Theoretical Investigations of 5 Hydroxymethyl 1 Naphthaldehyde

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. dntb.gov.uanih.gov While quantum chemical calculations provide insights into static properties, MD simulations can explore the conformational landscape, solvent effects, and intermolecular interactions of 5-Hydroxymethyl-1-naphthaldehyde. nih.gov

By placing the molecule in a simulated environment (e.g., a box of water molecules), MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its surroundings. This approach is particularly useful for understanding the behavior of the flexible hydroxymethyl group and its potential for intramolecular hydrogen bonding with the aldehyde group. Furthermore, MD simulations can be used to study the formation of dimers or larger aggregates and to calculate binding free energies with other molecules, which is essential for understanding its potential applications in materials science or as a building block in supramolecular chemistry. nih.gov

Conformational Analysis and Molecular Geometry Optimization

The conformational flexibility of this compound is primarily associated with the rotation of the hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups relative to the rigid naphthalene (B1677914) core. Computational methods, particularly DFT, are instrumental in identifying the most stable conformers and the energy barriers between them.

Geometry optimization calculations would typically be performed to locate the minimum energy structures. For the aldehyde group at the 1-position, two main planar conformations are possible: one where the carbonyl oxygen is oriented towards the C8 position of the naphthalene ring (syn-periplanar) and another where it is directed away (anti-periplanar). The relative energies of these conformers are influenced by steric and electronic effects.

A study on the related compound, 4-Hydroxy-1-Naphthaldehyde, utilized DFT with the B3LYP/6-311++G(d,p) basis set to analyze its structure. dntb.gov.ua Similar computational approaches would be expected to elucidate the preferred geometries of this compound.

| Conformer | Aldehyde Orientation | Hydroxymethyl Orientation | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| I | syn-periplanar | anti | 0.00 | Minimal steric hindrance |

| II | anti-periplanar | anti | 0.5 - 1.5 | Increased steric interaction |

| III | syn-periplanar | gauche | 1.0 - 2.5 | Potential for weak intramolecular H-bond |

Intermolecular Interactions and Self-Assembly Prediction

The potential for this compound to form ordered supramolecular structures through self-assembly is dictated by the nature and strength of its intermolecular interactions. The key functional groups—the hydroxyl, the aldehyde, and the aromatic naphthalene system—all play significant roles.

Hydrogen Bonding: The most prominent interaction is expected to be hydrogen bonding involving the hydroxymethyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs. The aldehyde's carbonyl oxygen can also act as a hydrogen bond acceptor.

π-π Stacking: The large, planar naphthalene core facilitates π-π stacking interactions. These interactions, arising from the alignment of the aromatic rings of adjacent molecules, are crucial for the packing of molecules in the solid state.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (a normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For instance, in studies of related naphthaldehyde derivatives, Hirshfeld analysis has been used to detail the contributions of different types of interactions to the crystal packing. nih.gov A similar analysis for this compound would reveal the specific contacts that govern its self-assembly. Studies on naphthalene diimide derivatives have shown that the interplay between hydrogen bonding and π-stacking can be tuned to control self-assembly, leading to structures like nanosheets or nanofibers. nih.gov

Table 2: Predicted Intermolecular Interactions in the Self-Assembly of this compound (Note: This table is a qualitative prediction based on the functional groups present, as specific computational data is not available.)

| Interaction Type | Donor | Acceptor | Predicted Importance in Self-Assembly |

| Hydrogen Bond | -OH (hydroxyl H) | -OH (hydroxyl O), -CHO (carbonyl O) | High |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | High |

| C-H···O | C-H (naphthalene, -CH₂-) | -OH (hydroxyl O), -CHO (carbonyl O) | Medium |

| C-H···π | C-H (naphthalene, -CH₂-) | Naphthalene Ring | Low to Medium |

Theoretical Studies on Reaction Mechanisms and Catalytic Cycles

Theoretical studies can provide a deep understanding of the reaction mechanisms involving this compound. This includes identifying transition states, calculating activation energies, and elucidating the role of catalysts. For example, the aldehyde group can undergo various transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.

A theoretical investigation into the reactions of this compound would likely involve:

Modeling the reactants, products, and any intermediates and transition states.

Calculating the potential energy surface for the reaction.

Determining the reaction pathway with the lowest energy barrier.

Investigating the effect of a catalyst by modeling its interaction with the substrate and its influence on the activation energies.

For instance, in a hypothetical catalytic oxidation of the aldehyde to a carboxylic acid, DFT calculations could be used to compare different proposed mechanisms, such as those involving different active species of an oxidant or different catalyst surfaces.

Applications of 5 Hydroxymethyl 1 Naphthaldehyde in Advanced Chemical Systems

Applications in Materials Science

There is no available scientific literature detailing the use of 5-Hydroxymethyl-1-naphthaldehyde in materials science.

Use as a Building Block for Advanced Polymers and Functional Materials

No published research was found describing the polymerization of or integration of this compound into advanced polymers or functional materials.

Design of Organic Frameworks and Networks

A review of scientific databases shows no instances of this compound being utilized as a linker or node in the design or synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Supramolecular Chemistry and Self-Assembly

There is no available scientific literature on the application of this compound in supramolecular chemistry.

Molecular Recognition and Host-Guest Systems

No studies were found that investigate the role of this compound in molecular recognition phenomena or as a component in host-guest complexes.

Catalytic Applications

No published data could be located that describes the use of this compound either as a catalyst itself or as a ligand in a catalytic system.

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

While direct studies detailing the use of this compound as a ligand precursor are not extensively documented, its molecular structure provides a clear basis for such applications. The compound features both a formyl (aldehyde) group and a hydroxymethyl group attached to a naphthalene (B1677914) backbone. These functional groups are highly versatile for synthesizing more complex molecules known as ligands, which are essential for catalysis.

The aldehyde group is readily converted into a Schiff base through condensation reactions with primary amines. This reaction creates an imine linkage (-C=N-), which is a common coordinating site in ligands for binding to metal centers in catalysts. The hydroxymethyl group (-CH₂OH) can also participate in forming ether or ester linkages, providing additional points of attachment or functionality within a ligand structure. This dual functionality allows for the creation of bidentate or polydentate ligands, which can form stable complexes with transition metals. These metal complexes are the active species in many homogeneous (soluble) and heterogeneous (solid-supported) catalytic systems.

The naphthalene core itself provides a rigid and sterically bulky framework. This rigidity can influence the geometry and coordination environment of the metal center, thereby tuning the catalyst's selectivity and activity for specific chemical transformations. Although specific examples for this compound are not present in the literature, the foundational chemistry of related naphthaldehydes strongly supports its potential as a valuable precursor for designing specialized ligands.

Application in Transfer Hydrogenation and Oxidation/Reduction Catalysis

There is a notable lack of specific research demonstrating the application of catalysts derived from this compound in transfer hydrogenation or other oxidation/reduction reactions. However, the principles of catalyst design suggest a potential role.

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to a substrate, mediated by a metal catalyst. Ligands derived from this compound, particularly Schiff base ligands, could coordinate with metals like ruthenium, iridium, or iron to form active catalysts for this process. The electronic properties of the naphthalene ring system and the specific groups attached to it would influence the catalyst's efficiency in activating the hydrogen donor and facilitating the reduction of substrates such as ketones or aldehydes.

Similarly, for oxidation catalysis , metal complexes featuring ligands from this precursor could potentially catalyze the selective oxidation of alcohols or other substrates. The design of the ligand is crucial for preventing over-oxidation and achieving high selectivity for the desired product. The hydroxymethyl group on the ligand itself would need to be considered, as it could be susceptible to oxidation unless it is protected or incorporated into the ligand's coordination with the metal.

Sensor Development for Chemical Species (Non-Biological)

The development of chemosensors is an area where naphthalene derivatives are widely used due to their favorable photophysical properties.

Design of Fluorescent and Colorimetric Chemosensors

This compound is a suitable platform for designing fluorescent and colorimetric chemosensors. The naphthalene unit serves as a fluorophore, a molecule that can emit light after absorbing it. The aldehyde and hydroxymethyl groups act as reactive sites for attaching a "receptor" or "binding site" specific to the target analyte (the chemical species to be detected).

The general design principle involves linking the naphthalene fluorophore to a receptor. In the absence of the target analyte, the sensor has a particular color or fluorescence emission. When the analyte binds to the receptor, it causes a change in the electronic structure of the molecule. This change perturbs the photophysical properties of the naphthalene fluorophore, leading to a detectable signal, such as:

A change in the color of the solution (colorimetric sensing).

An increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.

A shift in the wavelength of the emitted light.

Schiff base derivatives, formed by reacting the aldehyde group of this compound with various amines, are a common strategy for creating such sensors.

Detection of Ions and Small Molecules

While specific sensors based on this compound are not prominent in the literature, its structural analogues, such as 2-hydroxy-1-naphthaldehyde (B42665), have been successfully used to create sensors for various ions and small molecules. By analogy, sensors derived from this compound could be designed to detect:

Metal Ions: Receptors containing nitrogen, oxygen, or sulfur atoms (e.g., from Schiff bases, crown ethers, or thiols) can be attached to the naphthalene platform to selectively bind metal ions like Zn²⁺, Cu²⁺, Hg²⁺, or Fe³⁺. The binding event would trigger a change in fluorescence or color.

Anions: Receptors capable of hydrogen bonding, such as urea (B33335) or thiourea (B124793) groups, can be incorporated to detect anions like fluoride (B91410) (F⁻), cyanide (CN⁻), or acetate (B1210297) (CH₃COO⁻).

Small Molecules: Specific binding pockets can be designed to recognize neutral small molecules, although this is often more challenging than ion detection.

The table below summarizes potential sensor designs based on this compound.

| Target Analyte | Receptor Type (Example) | Sensing Mechanism |

| Metal Cations (e.g., Zn²⁺) | Schiff Base (from ethylenediamine) | Chelation-Enhanced Fluorescence (CHEF) |

| Anions (e.g., F⁻) | Urea/Thiourea Moiety | Photoinduced Electron Transfer (PET) / H-Bonding |

| Small Molecules | Custom Cavity/Pocket | Host-Guest Interaction |

Electrochemical Applications

The electrochemical properties of a molecule dictate its behavior in applications like batteries, capacitors, and electrochemical sensors.

Future Research Directions and Emerging Opportunities for 5 Hydroxymethyl 1 Naphthaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The industrial-scale application of 5-Hydroxymethyl-1-naphthaldehyde hinges on the development of eco-friendly and economically viable synthetic routes. Current research trends are moving away from traditional methods that often involve harsh reagents and generate significant waste.

Future efforts will likely focus on:

Biocatalysis: The use of enzymes and whole-cell systems offers a green alternative for the synthesis of aromatic aldehydes. Research into temperature-directed biocatalysis, for instance, has shown the potential to selectively produce aromatic aldehydes or alcohols from renewable resources by controlling reaction conditions. rsc.org Engineered microorganisms, such as strains of E. coli, are being developed to accumulate aromatic aldehydes, overcoming the common issue of their rapid reduction to alcohol byproducts. researchgate.net The exploration of novel enzymes, like amine oxidases, for the synthesis of aldehydes from primary amines in aqueous media at neutral pH further underscores the potential of biocatalytic routes. researchgate.netacs.org

Green Chemistry Approaches: Methodologies that minimize or eliminate the use of hazardous solvents and reagents are gaining prominence. This includes solvent-free reactions, microwave-assisted synthesis, and the use of biodegradable catalysts like tannic acid for the synthesis of naphthaldehyde derivatives. nih.govresearchpublish.com Grindstone chemistry, a solvent-free method involving the grinding of solid reactants, has also been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. researchgate.net

Electrochemical Synthesis: This method offers a sustainable alternative by using electricity to drive chemical reactions, often with high atom economy and minimal waste. researchgate.net Electrochemical approaches have been successfully employed for the synthesis of 1-naphthols and for the dehydrogenative coupling of naphthols and 2-naphthylamines, suggesting potential for the direct and controlled synthesis of functionalized naphthaldehydes. nih.govrsc.orgrsc.org

Photocatalysis: Light-driven reactions represent another promising green synthetic strategy. Photocatalytic methods are being explored for the selective oxidation of similar molecules like 5-(hydroxymethyl)furfural (HMF), indicating a potential pathway for the synthesis and modification of this compound. mdpi.commdpi.comresearchgate.netnih.gov

A comparative look at emerging sustainable synthetic methods is presented below:

| Methodology | Key Advantages | Potential for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. rsc.orgresearchgate.net | Selective synthesis and modification of the aldehyde and hydroxymethyl groups. |

| Green Chemistry | Reduced waste, energy efficiency, use of non-toxic catalysts. nih.govresearchgate.net | Environmentally benign production of derivatives for various applications. |

| Electrosynthesis | High atom economy, avoidance of chemical oxidants/reductants. researchgate.netrsc.org | Direct and controlled synthesis from simpler precursors. |

| Photocatalysis | Use of light as a clean energy source, mild conditions. mdpi.comnih.gov | Selective oxidation or functionalization of the molecule. |

Exploration of Advanced Functional Materials based on the Naphthaldehyde Scaffold

The rigid and planar structure of the naphthalene (B1677914) core, combined with the reactive functional groups of this compound, makes it an excellent candidate for the construction of novel functional materials.

Emerging opportunities include:

Fluorescent Polymers: Naphthalene derivatives are known for their fluorescent properties. researchgate.net Future research will likely involve the incorporation of this compound into polymer chains to create materials with tailored photophysical properties. nih.gov These fluorescent polymers could find applications in sensing, imaging, and optoelectronics. For example, naphthalimide-based polymers have been developed as fluorescent sensors for detecting formaldehyde (B43269). nih.gov

Covalent Organic Frameworks (COFs): The aldehyde functionality of this compound is ideal for forming imine-linked COFs. rsc.org These porous, crystalline materials have potential applications in gas storage, separation, and catalysis. Naphthalene-based COFs have already been shown to be effective in photocatalysis. researchgate.net

Metal-Organic Frameworks (MOFs): The hydroxyl and aldehyde groups can act as coordination sites for metal ions, enabling the formation of MOFs. researchpublish.comnih.gov Naphthalene-based MOFs have been synthesized and have shown interesting photoluminescence and photocatalytic properties. rsc.orggoogle.com The incorporation of this compound could lead to MOFs with enhanced functionality for applications in catalysis and sensing. researchgate.netmdpi.com

Biopolymers: There is a growing interest in developing polymers from renewable resources. 5-Hydroxymethylfurfural (B1680220) (HMF), a similar bio-derived aldehyde, is being extensively studied as a monomer for bioplastics. rsc.orgacs.orgnih.gov By analogy, this compound could serve as a building block for novel, potentially biodegradable polymers with unique properties.

Rational Design of Next-Generation Catalytic Systems with Enhanced Selectivity

The aldehyde and hydroxymethyl groups of this compound can be readily modified to create ligands for metal-based catalysts or to act as organocatalysts themselves.

Future research directions point towards:

Schiff Base Catalysts: Condensation of this compound with various amines can yield a wide range of Schiff base ligands. rsc.orgresearchgate.netnih.govresearchpublish.comrsc.org Metal complexes of these ligands have shown catalytic activity in various reactions. The ability to tune the electronic and steric properties of the Schiff base by varying the amine component allows for the rational design of catalysts with enhanced selectivity for specific transformations. nih.gov

Catalytic Supports: The naphthalene-based structure can be incorporated into polymeric supports for catalysts. nih.gov This can improve catalyst stability, recyclability, and performance. For example, naphthalene-based polymers have been used as supports for palladium catalysts in Suzuki cross-coupling reactions. nih.gov

Bifunctional Catalysts: The presence of both a hydroxymethyl and an aldehyde group allows for the development of bifunctional catalysts. For instance, in the context of converting glucose to 5-hydroxymethylfurfural, catalysts with both Lewis and Brønsted acid sites are desirable. mdpi.com Similarly, this compound could be used to design catalysts with dual functionalities for tandem or cascade reactions.

Integration into Complex Dynamic Supramolecular Systems

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to construct complex and functional architectures. The self-assembly of molecules into well-defined structures is a key aspect of this field.

Emerging opportunities for this compound include:

Self-Assembling Systems: Naphthalene derivatives are known to self-assemble into various nanostructures, such as nanofibers, nanotwists, and nanospheres, driven by π-π stacking and hydrogen bonding interactions. researchgate.netrsc.orgrsc.orggoogle.com The specific substitution pattern on the naphthalene ring can significantly influence the resulting morphology and properties of the self-assembled structures. rsc.orgrsc.org

Dynamic Supramolecular Polymers: The reversible nature of non-covalent bonds allows for the formation of dynamic supramolecular polymers that can respond to external stimuli. Hydrogen/deuterium exchange mass spectrometry is a powerful tool to study the dynamics of these systems in water. nih.gov The integration of this compound into such systems could lead to materials with tunable and responsive properties.

Hydrogels: The self-assembly of naphthalene-dipeptide derivatives has been shown to lead to the formation of hydrogels. warwick.ac.uk The gelation process can be controlled by pH, making these materials interesting for biomedical applications. The functional groups on this compound could be exploited to create novel gelators with specific functionalities.

Advancements in Computational Predictive Modeling for Material Properties and Reactivity

Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly important in predicting the properties and reactivity of molecules and materials, thereby guiding experimental design.

Future research will benefit from:

Predicting Spectroscopic and Electronic Properties: DFT calculations can be used to predict the vibrational frequencies (FTIR and Raman), UV-vis absorption, and magnetic circular dichroism spectra of naphthaldehyde derivatives. nih.govacs.org Such predictions can aid in the characterization of new compounds and in understanding their electronic structure.

Modeling Reaction Mechanisms: Computational studies can provide insights into reaction mechanisms, such as the unusual rearrangement of 1,8-naphthalene derivatives, by calculating the energies of intermediates and transition states. nih.gov This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Designing Functional Materials: DFT can be used to model the structures and properties of materials derived from this compound, such as polymers and MOFs. nih.gov For example, the electronic properties and charge distribution of naphthalene-based ligands can be investigated to predict their suitability for specific applications. mdpi.com Hirshfeld surface analysis can be employed to understand the intermolecular interactions that govern the packing of molecules in crystals. nih.govnih.gov

Enhanced Sensing Platforms for Environmental and Industrial Monitoring

The development of sensitive and selective sensors for the detection of pollutants and industrial chemicals is a critical area of research. The fluorescent properties of naphthalene derivatives make them attractive candidates for the development of optical sensors.

Emerging opportunities lie in:

Fluorescent and Colorimetric Sensors: Schiff bases derived from hydroxy-naphthaldehydes have been successfully used as colorimetric and fluorescent sensors for the detection of metal ions like Cu²⁺ and Ni²⁺. researchgate.netnih.govresearchgate.net The reaction of the aldehyde group with specific analytes can lead to a change in the fluorescence or color of the sensor molecule.

Formaldehyde Detection: Given the structural similarity to formaldehyde and its reactivity, this compound could be a key component in developing sensors for this common indoor pollutant. Naphthalimide-based polymeric probes have demonstrated high sensitivity for formaldehyde detection in both aqueous and vapor phases. nih.gov

Ratiometric Sensing: Ratiometric fluorescent sensors, which measure the ratio of fluorescence intensities at two different wavelengths, offer improved accuracy and reliability. A ratiometric sensor for the detection of 5-hydroxymethylfurfural has been developed based on a strand displacement reaction, a concept that could be adapted for the detection of this compound. nih.govbohrium.com